molecular formula C9H7N5S B2939658 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole CAS No. 852694-88-3

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole

Cat. No.: B2939658
CAS No.: 852694-88-3
M. Wt: 217.25
InChI Key: IFYAJXBCHOYODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biological Activity

The compound 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole is a member of the benzothiazole family and incorporates a tetrazole moiety. This structural configuration is significant due to the biological activities associated with both benzothiazoles and tetrazoles, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₉H₈N₄S
  • Molecular Weight : 208.25 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for synthesis and biological evaluation.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The tetrazole ring can form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors. This interaction potentially leads to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against several strains of bacteria. In vitro studies have shown that derivatives of tetrazole exhibit significant antibacterial activity. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.25Staphylococcus aureus
Compound B1.0Escherichia coli
Compound C4.0Pseudomonas aeruginosa

Anticancer Activity

Research indicates that benzothiazoles possess notable anticancer properties. The presence of the tetrazole moiety enhances the cytotoxicity against various cancer cell lines. For example, studies reported that compounds with similar structures exhibited IC₅₀ values less than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC₅₀ (µM)
Compound DA431 (skin cancer)1.98
Compound EU251 (glioblastoma)<10

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators. Compounds in this category have shown promise in reducing inflammation in animal models .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study conducted on a series of benzothiazole-tetrazole hybrids showed promising results against human melanoma cells with significant apoptosis induction .
  • Antibacterial Screening : In a comparative study against standard antibiotics, certain derivatives were found to be more effective than ciprofloxacin against resistant bacterial strains .

Properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c1-2-4-7-6(3-1)10-9(15-7)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYAJXBCHOYODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.